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molecular formula C10H10N2O2S B8439304 1-Methyl-3-(methylsulfinyl)-4(1H)-cinnolinone

1-Methyl-3-(methylsulfinyl)-4(1H)-cinnolinone

Cat. No. B8439304
M. Wt: 222.27 g/mol
InChI Key: YVTSNORYKMPKPP-UHFFFAOYSA-N
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Patent
US03937704

Procedure details

Dimethylsulfate [12.5 g (0.1 mole)] was added gradually to a vigorously stirred solution of 6.5 g (0.0298 mole) of 3-(methylsulfinyl)-4(1H)-cinnolinone in 120 ml of 1N sodium hydroxide solution at 30°C. The temperature rose to 40° as the suspended dimethyl sulfate gradually went into solution over a period of 15 minutes. After an additional one-half hour of stirring, potassium carbonate excess was added to salt-out an oil. The product was extracted into 800 ml of methylene chloride, the solution was dried over K2CO3, charcoaled, filtered and concentrated. Wt 6.4 g (96.7%) mp. 187°-189°C. Recrystallization from 2-propanol-petroleum ether gave pure material, mp. 189°-191°C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
3-(methylsulfinyl)-4(1H)-cinnolinone
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OS(OC)(=O)=O.[CH3:8][S:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][N:12]=1)=[O:10].C(=O)([O-])[O-].[K+].[K+]>[OH-].[Na+]>[CH3:1][N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:20](=[O:21])[C:11]([S:9]([CH3:8])=[O:10])=[N:12]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
3-(methylsulfinyl)-4(1H)-cinnolinone
Quantity
6.5 g
Type
reactant
Smiles
CS(=O)C1=NNC2=CC=CC=C2C1=O
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
After an additional one-half hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted into 800 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from 2-propanol-petroleum ether
CUSTOM
Type
CUSTOM
Details
gave pure material, mp. 189°-191°C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN1N=C(C(C2=CC=CC=C12)=O)S(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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